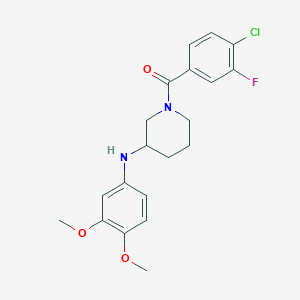![molecular formula C16H17F3N2 B6135899 N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6135899.png)
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, also known as Lasmiditan, is a novel drug that is being developed for the treatment of acute migraine attacks. It belongs to a class of drugs called "serotonin receptor agonists" and is specifically designed to target the 5-HT1F receptor subtype.
作用机制
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine works by activating the 5-HT1F receptor subtype, which is found in high concentrations in the trigeminal nerve, a key player in the development of migraines. By activating this receptor, N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine inhibits the release of pro-inflammatory neuropeptides, thereby reducing pain and other symptoms associated with migraines.
Biochemical and Physiological Effects:
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been shown to have a number of biochemical and physiological effects, including the ability to reduce the release of pro-inflammatory neuropeptides, increase blood flow to the brain, and decrease the activity of pain-sensing neurons. These effects are thought to be responsible for its ability to relieve migraine pain and associated symptoms.
实验室实验的优点和局限性
One of the main advantages of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is its specificity for the 5-HT1F receptor subtype, which reduces the risk of side effects associated with non-specific activation of other serotonin receptors. However, one limitation of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is its relatively short half-life, which may limit its effectiveness in treating migraines that last longer than a few hours.
未来方向
There are several potential future directions for research on N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, including:
1. Further investigation of its mechanism of action and the role of the 5-HT1F receptor subtype in the development of migraines.
2. Development of more potent and longer-lasting analogs of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine.
3. Investigation of its potential use in the treatment of other neurological disorders, such as cluster headaches and trigeminal neuralgia.
4. Exploration of its potential use in combination with other drugs for the treatment of migraines.
5. Investigation of its safety and efficacy in special populations, such as pregnant women and children.
Conclusion:
In conclusion, N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is a promising new drug for the treatment of acute migraines, with a specific mechanism of action and a favorable safety profile. While further research is needed to fully understand its potential benefits and limitations, it represents a significant step forward in the treatment of this debilitating condition.
合成方法
The synthesis of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with 4-pyridinemethanol to yield the corresponding imine. This intermediate is then reduced with sodium borohydride to give the amine, which is subsequently reacted with 2-bromopropane to form the final product.
科学研究应用
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been the subject of extensive scientific research, with numerous studies conducted to investigate its efficacy and safety in the treatment of migraines. These studies have shown that N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is effective in relieving migraine pain and associated symptoms, such as nausea and sensitivity to light and sound.
属性
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c1-12(21-11-13-5-7-20-8-6-13)9-14-3-2-4-15(10-14)16(17,18)19/h2-8,10,12,21H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLLFAMNYONRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6135825.png)
![1-(4-methoxyphenyl)-4-[4-(pentyloxy)benzoyl]piperazine](/img/structure/B6135831.png)
![2,4,6-trimethyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6135833.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B6135840.png)
![methyl 4-({[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B6135841.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)

![ethyl 1-[3-(1H-indol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6135875.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-butenamide](/img/structure/B6135876.png)
![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6135886.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)

![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)